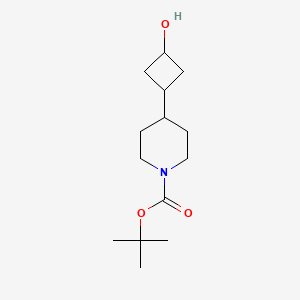

Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position and a 3-hydroxycyclobutyl substituent at the 4-position. The Boc group enhances solubility and stability during reactions, while the hydroxycyclobutyl moiety introduces conformational rigidity and hydrogen-bonding capacity, critical for modulating biological interactions .

Properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)11-8-12(16)9-11/h10-12,16H,4-9H2,1-3H3 |

InChI Key |

WENPIGHETOFORC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Example Method:

- Coupling of a cyclobutane derivative bearing a leaving group (e.g., bromide or chloride) with the piperidine nitrogen or at the 4-position through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck reactions).

Hydroxylation of the Cyclobutane Ring

The hydroxyl group at the 3-position can be introduced via:

- Hydroboration-oxidation of a cyclobutene or cyclobutane derivative.

- Oxidation of a suitable precursor such as a cyclobutanone using reagents like osmium tetroxide or potassium permanganate.

Specific Example:

- Starting from a cyclobutene derivative, hydroboration with borane complexes followed by oxidation yields the 3-hydroxycyclobutane.

Assembly of the Final Compound

The final step involves:

- Coupling of the cyclobutyl hydroxylated fragment with the protected piperidine core.

- Deprotection or further functionalization as needed to yield the target compound.

Representative Synthesis Pathway

Based on the literature, a typical synthetic route may involve:

| Step | Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of Boc-protected piperidine | Boc2O, base (e.g., NaHCO3), solvent (e.g., dichloromethane) | ~70-80 |

| 2 | Preparation of cyclobutane derivative | Cycloaddition or ring synthesis | ~60-75 |

| 3 | Hydroxylation at 3-position | Hydroboration-oxidation | ~65-70 |

| 4 | Coupling of cyclobutane with piperidine | Nucleophilic substitution or cross-coupling | ~50-65 |

| 5 | Final deprotection and purification | Acidic or basic workup | ~80 |

Data Tables and Reaction Conditions Summary

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Method A | Boc-protected piperidine | Cyclobutane bromide derivative | DMSO | Room temp | 60-65% | Nucleophilic substitution |

| Method B | Cyclobutene | Hydroboration-oxidation | THF/H2O | 0-25°C | 65-70% | Hydroxylation step |

| Method C | Cyclobutane derivative | Cross-coupling (e.g., Suzuki) | Toluene/EtOH | 80°C | 50-60% | Carbon-carbon bond formation |

Notes and Considerations

- Stereochemistry : The cyclobutane ring's stereochemistry and the hydroxyl group's position are critical for biological activity, requiring stereoselective synthesis or chiral auxiliaries.

- Protection strategies : The Boc group provides stability during cyclobutane formation and can be removed under acidic conditions after synthesis.

- Reaction optimization : Parameters such as temperature, solvent, and catalysts significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Rigidity vs. Flexibility : The hydroxycyclobutyl group in the target compound introduces ring strain and rigidity, unlike linear substituents (e.g., 3-hydroxypropyl) . This may enhance binding affinity in drug targets by reducing entropy loss.

- Aromatic vs. Aliphatic Substituents : Pyridinyl () and acetylphenyl () groups improve π-π stacking and metabolic stability, whereas aliphatic chains (e.g., 4-bromobutyl) prioritize synthetic versatility .

- Stereochemistry : Fluorinated and hydroxylated piperidine derivatives () demonstrate the importance of stereochemistry in biological activity, a factor that may apply to the stereoisomerism of the hydroxycyclobutyl group .

Physicochemical Properties

- NMR Shifts : The hydroxycyclobutyl group would exhibit distinct ¹H NMR signals for hydroxyl (~1–5 ppm, depending on exchange) and cyclobutane protons (δ ~2.5–4.0 ppm with coupling constants reflecting ring strain) .

- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]⁺ = 244.1912 for tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate) confirm molecular weight and fragmentation patterns .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 4-(3-hydroxycyclobutyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, such as cyclopropane ring-opening followed by functional group modifications. Key steps include:

- Cyclobutane Formation : Use of photochemical [2+2] cycloaddition or transition-metal-catalyzed cross-coupling to construct the hydroxycyclobutyl moiety .

- Piperidine Functionalization : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., THF vs. toluene), and stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents of coupling agents) critically impact yield and purity. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is standard .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the hydroxycyclobutyl group and Boc protection integrity. Coupling constants (e.g., J = 8–10 Hz for cyclobutane protons) help assign stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95%) and identifies by-products .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation of the hydroxycyclobutyl moiety .

- Handling : Avoid prolonged exposure to moisture or acidic/basic environments, which can degrade the carbamate linkage .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate in hexane (10–50%) to separate polar by-products .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by melting point analysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Employ Ru- or Rh-based catalysts for enantioselective cyclopropane ring-opening (e.g., up to 90% ee reported for similar cyclobutane derivatives) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and selectivity .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100+ ns trajectories, highlighting key hydrogen bonds with the hydroxycyclobutyl group .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Systematic Replication : Compare protocols for catalyst loading (e.g., 5 mol% vs. 10 mol% Pd), solvent purity, and reaction duration .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in biological assays (IC, Ki) across studies .

Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?

- Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition, with IC values <10 µM indicating high metabolic liability .

Q. How can the hydroxycyclobutyl group’s stereoelectronic effects be probed in structure-activity relationship (SAR) studies?

- Isosteric Replacement : Synthesize analogs with cyclopentanol or tetrahydrofuran rings and compare potency in biological assays .

- DFT Calculations : Gaussian 16 can model electron density maps to identify hyperconjugative interactions influencing binding affinity .

Q. What methodologies are appropriate for toxicological profiling given limited ecotoxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.